5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile
Overview
Description
The compound “5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its stability and reactivity .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through cycloaddition reactions, where a triazole ring is formed by the reaction of an azide and an alkyne .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a phenyl ring with a methoxy (OCH3) substituent. The carbonitrile group (-CN) would be attached to the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as a scaffold in the synthesis of more complex molecules. The presence of the methoxyphenyl and carbonitrile groups may also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonitrile and methoxy groups could impact its solubility .Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites rendered this enzyme a target for pharmacological research .
Mode of Action
The compound interacts with its target, ALOX15, by inhibiting its catalytic activity in a substrate-specific manner . This inhibition is allosteric, meaning it changes the enzyme’s structure and thus its functionality . The exact molecular basis for this allosteric inhibition remains unclear .
Biochemical Pathways
The affected pathway is the linoleate oxygenase activity of ALOX15 . The compound acts as a substrate-selective inhibitor of this pathway .
Pharmacokinetics
Similar compounds are known to be metabolized and excreted via multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion . Renal excretion also plays a role in the elimination of such compounds . The compound’s ADME properties and their impact on bioavailability remain to be investigated.
Result of Action
The result of the compound’s action is the inhibition of the linoleate oxygenase activity of ALOX15 . This leads to a reduction in the production of linoleic acid- and arachidonic acid-derived ALOX15 metabolites .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2H-triazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-15-8-4-2-7(3-5-8)10-9(6-11)12-14-13-10/h2-5H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRXUZBXDSNCBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408097 | |
Record name | 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39807-65-3 | |
Record name | 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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